N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This compound belongs to the oxadiazole family, which is recognized for its diverse biological activities. The chemical structure incorporates a difluorobenzyl group and a pyrazine moiety, contributing to its unique properties and potential efficacy against various diseases.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. It has a CAS number of 1235192-31-0 and a molecular formula of CHFNO with a molecular weight of 317.25 g/mol . The compound's structure features an oxadiazole ring, which is often associated with various pharmacological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or acid chlorides.
N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can participate in various chemical reactions typical for oxadiazoles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological profiles.
The mechanism of action for N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
In vitro studies have indicated potential activity against various cell lines, suggesting that further exploration into its mechanism could yield valuable insights into its therapeutic applications.
The physical properties of N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has potential applications in:
Research into this compound continues to expand its potential uses in various scientific fields.
The 1,2,4-oxadiazole heterocycle serves as a critical pharmacophore in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-electron deficiency. Core assembly typically employs cyclocondensation reactions between amidoximes and carboxylic acid derivatives, with variations in catalysts and solvents significantly influencing yield and purity [3] [8].
The classical approach involves O-acylation of amidoximes (1) with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides, or esters), followed by thermal cyclodehydration. For example, reaction with acyl chlorides generates O-acylamidoxime intermediates (2), which undergo intramolecular nucleophilic attack and dehydration to yield 3,5-disubstituted-1,2,4-oxadiazoles (3). This method typically requires harsh conditions (refluxing toluene/POCl₃, 110°C, 8h) and affords moderate yields (45–68%) [1] [4]. Limitations include poor functional group tolerance and side products from over-acylation. Recent advances utilize coupling agents like T3P (propylphosphonic anhydride) in aprotic solvents to activate carboxylic acids directly, improving yields to >80% under milder conditions [4] [7].
Tetrabutylammonium fluoride (TBAF) catalyzes 1,2,4-oxadiazole formation at ambient temperature by activating amidoximes and carboxylic acids. The mechanism involves fluoride-induced deprotonation of the amidoxime, enhancing nucleophilicity for O-acylation. Subsequent cyclization occurs spontaneously due to the electron-withdrawing nature of the acyl group. This method achieves yields of 75–92% within 2–4 hours, significantly reducing energy input and epimerization risks compared to thermal approaches [4] [8]. It is particularly effective for acid-sensitive substrates, such as those bearing ester or nitrile groups.
Aprotic bipolar solvents (e.g., DMF, NMP) facilitate one-pot assembly by solubilizing diverse reactants and intermediates. A representative protocol combines amidoximes, carboxylic acids, and coupling agents (EDC/HOBt) in DMF, followed by TBAF-catalyzed cyclization. This method eliminates intermediate purification, reduces reaction time to 3–5 hours, and achieves consistent yields of 85–90%. Microwave irradiation (100–120°C, 20–30 min) further enhances efficiency, particularly for sterically hindered substrates [4] [7].
Table 1: Cyclocondensation Methods for 1,2,4-Oxadiazole Synthesis
Method | Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
Classical O-Acylation | POCl₃, reflux, 8h | 45–68% | 8–12h | Broad substrate scope |
TBAF-Catalyzed | TBAF (20 mol%), RT, 2–4h | 75–92% | 2–4h | Ambient temperature, no epimerization |
One-Pot (DMF) | EDC/HOBt, TBAF, DMF, 60°C, 3–5h | 85–90% | 3–5h | No intermediate isolation |
The C3 position of 5-substituted-1,2,4-oxadiazoles is activated toward electrophilic functionalization due to electron deficiency. Introduction of pyrazine rings employs Suzuki-Miyaura or Buchwald-Hartwig coupling. For N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, a key intermediate (5) is synthesized via Suzuki coupling between 3-bromo-1,2,4-oxadiazole (4) and pyrazin-2-ylboronic acid. Optimized conditions use XPhos Pd G3 precatalyst (2–5 mol%), K₂CO₃ base, and toluene/water (3:1) at 80°C for 12h, achieving 81% yield [2] [6]. The electron-deficient pyrazine ring enhances π-stacking interactions in biological targets while maintaining metabolic stability.
The difluorobenzyl moiety is introduced at C5 via nucleophilic substitution or amide coupling. For carboxamide derivatives, 5-chlorocarbonyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (6) reacts with 2,4-difluorobenzylamine in dichloromethane at 0–5°C, using DIPEA as base. This minimizes racemization and affords N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide in 78% yield after recrystallization [3] [5]. The 2,4-difluorobenzyl group imparts lipophilicity (logP ≈ 2.8) and enhances membrane permeability, critical for CNS-active agents [5] [9].
Table 2: Functionalization Strategies for Target Compound Synthesis
Step | Reaction Type | Conditions | Key Intermediate/Product | Yield |
---|---|---|---|---|
i. | Suzuki Coupling | XPhos Pd G3 (5 mol%), K₂CO₃, toluene/H₂O, 80°C | 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | 81% |
ii. | Amidation | SOCl₂, DCM, 0°C → 2,4-DFBA, DIPEA, 0–5°C | N-(2,4-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | 78% |
Abbreviations: DFBA = Difluorobenzylamine; DIPEA = N,N-Diisopropylethylamine
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9